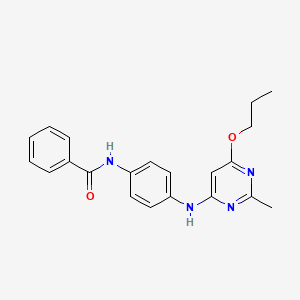

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide

CAS No.: 946303-10-2

Cat. No.: VC7499682

Molecular Formula: C21H22N4O2

Molecular Weight: 362.433

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946303-10-2 |

|---|---|

| Molecular Formula | C21H22N4O2 |

| Molecular Weight | 362.433 |

| IUPAC Name | N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide |

| Standard InChI | InChI=1S/C21H22N4O2/c1-3-13-27-20-14-19(22-15(2)23-20)24-17-9-11-18(12-10-17)25-21(26)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,25,26)(H,22,23,24) |

| Standard InChI Key | JGMWABUZWUCXPO-UHFFFAOYSA-N |

| SMILES | CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C |

Introduction

N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound belonging to the benzamide class, which is known for its diverse pharmacological properties. This compound features a unique structure that incorporates a pyrimidine ring, often associated with various biological activities. It is classified under benzamides that contain pyrimidine moieties, which are significant in pharmaceuticals, particularly in treating conditions such as cancer, infections, and neurological disorders.

Synthesis and Reaction Conditions

The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide typically involves several key steps, including the formation of the pyrimidine ring and its subsequent coupling with the benzamide moiety. Specific reaction conditions such as temperature, solvent choice, and catalysts can vary based on the desired yield and purity of the final product.

Potential Applications

This compound has potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical research. Its unique structure suggests it could be explored for therapeutic uses, although specific applications would depend on further research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume